molecular formula C16H21N3O5 B2706106 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide CAS No. 896333-81-6

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide

Cat. No. B2706106
CAS RN: 896333-81-6
M. Wt: 335.36
InChI Key: ANMFADYHTARYIN-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl compounds are a class of organic compounds that contain a benzo[d][1,3]dioxol-5-yl moiety . They are used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of benzo[d][1,3]dioxol-5-yl compounds often involves coupling reactions . For example, one study reported the coupling of an amine with 3-(2chloro-phenyl)-acrylic acid in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDACÆHCl), 4-dimethylaminopyridine (DMAP), and triethylamine .


Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxol-5-yl compounds can be complex and varies depending on the specific compound . For example, one study reported the crystal structure of a benzo[d][1,3]dioxol-5-yl compound, showing the atomic coordinates and displacement parameters .


Chemical Reactions Analysis

Benzo[d][1,3]dioxol-5-yl compounds can undergo various chemical reactions . For instance, one study reported the transformation of a diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]dioxol-5-yl compounds can be analyzed using various techniques . For example, one study reported the use of molecular electrostatic potentials (MEP) to investigate the relationship between the molecular structure and its physicochemical properties .

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl compounds can vary depending on the specific compound and its biological target . For example, one study reported that a benzo[d][1,3]dioxol-5-yl compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

The safety and hazards of benzo[d][1,3]dioxol-5-yl compounds can depend on the specific compound . For example, one study reported that a benzo[d][1,3]dioxol-5-yl compound showed cytotoxic activity against the HeLa Cervical cancer cell line .

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-17-15(20)16(21)18-9-12(19-4-6-22-7-5-19)11-2-3-13-14(8-11)24-10-23-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMFADYHTARYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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